molecular formula C9H15ClO3 B13979277 tert-Butyl 2-(chlorocarbonyl)butanoate

tert-Butyl 2-(chlorocarbonyl)butanoate

Cat. No.: B13979277
M. Wt: 206.66 g/mol
InChI Key: CLOABFLSIRZKCA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chlorocarbonyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a butanoate moiety, with a chlorocarbonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with a chlorocarbonylating agent, such as phosgene or oxalyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester as the main product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(chlorocarbonyl)butanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the ester can hydrolyze to form tert-butyl alcohol and the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted esters or amides can be formed.

    Hydrolysis Products: tert-Butyl alcohol and the corresponding carboxylic acid.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

tert-Butyl 2-(chlorocarbonyl)butanoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a protecting group for functional groups during synthesis.

    Industrial Chemistry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(chlorocarbonyl)butanoate involves its reactivity with nucleophiles and other reagents. The chlorocarbonyl group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(hydroxycarbonyl)butanoate: Similar structure but with a hydroxy group instead of a chlorocarbonyl group.

    tert-Butyl 2-(methoxycarbonyl)butanoate: Contains a methoxy group instead of a chlorocarbonyl group.

Uniqueness

tert-Butyl 2-(chlorocarbonyl)butanoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

tert-butyl 2-carbonochloridoylbutanoate

InChI

InChI=1S/C9H15ClO3/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3

InChI Key

CLOABFLSIRZKCA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(C)(C)C)C(=O)Cl

Origin of Product

United States

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